molecular formula C10H14Cl2FN3O B2366604 N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride CAS No. 2375271-48-8

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride

Cat. No.: B2366604
CAS No.: 2375271-48-8
M. Wt: 282.14
InChI Key: QPMQYNAOBUSCDQ-UHFFFAOYSA-N
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Description

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is characterized by its molecular structure, which includes a fluoropyridine ring and an azetidine ring, making it a unique and versatile compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride typically involves the reaction of 5-fluoropyridine with azetidine under specific conditions. The process often includes the use of acetic anhydride as a reagent to introduce the acetamide group. The reaction conditions usually require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

Scientific Research Applications

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride is unique due to its specific combination of a fluoropyridine ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O.2ClH/c1-7(15)14-10(5-12-6-10)9-3-2-8(11)4-13-9;;/h2-4,12H,5-6H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMQYNAOBUSCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CNC1)C2=NC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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